Commercial Purity: ≥98% Specification Reduces Downstream Purification Costs Relative to 95%+ Analogs
The target compound is commercially supplied with a minimum purity of 98% (NLT 98%) , whereas the 3‑iodo regioisomer (CAS 1806612‑23‑6) is listed at a lower 95%+ specification from comparable suppliers . This ≥3 percentage‑point purity gap can translate into a significant reduction in preparative chromatography or recrystallization steps for end users who require high‑purity building blocks for fragment‑based screening or late‑stage functionalization.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 1-(3-Bromopropyl)-2-ethoxy-3-iodobenzene: 95%+ |
| Quantified Difference | ≥3 absolute percentage points higher purity |
| Conditions | Vendor specification; target compound from MolCore, comparator from CheMenu |
Why This Matters
Higher starting purity directly reduces the burden of post‑purchase purification, enabling faster entry into synthetic workflows and improving batch-to-batch reproducibility.
